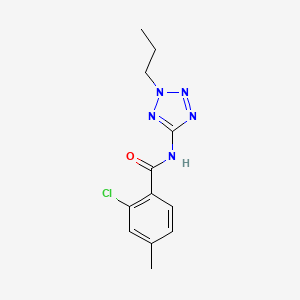
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide, also known as MBMPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBMPA belongs to the class of benzylacetamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may exert its biological effects through the inhibition of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects. In animal models of inflammation and pain, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to reduce the levels of inflammatory mediators and alleviate pain symptoms. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit potent biological effects in various animal models, making it a promising candidate for further study. However, the limitations of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide include its limited solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. One potential direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. Additionally, further studies are needed to assess the safety and efficacy of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide in animal models of cancer. Finally, the development of novel derivatives of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 2-methylphenol followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been studied extensively in the context of its potential therapeutic applications. Recent studies have shown that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to have antitumor activity in various cancer cell lines, suggesting its potential use in cancer therapy.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-7-3-5-9-15(13)21-12-17(19)18-11-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCPJOLCLRGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)




![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)